azane;carbonic acid;palladium
Description
Overview of Coordination Chemistry of Palladium(II)
The coordination chemistry of palladium is predominantly characterized by the +2 oxidation state, denoted as Palladium(II) or Pd(II). researchgate.net Palladium(II) refers to the state where the palladium atom has lost two electrons, resulting in a +2 charge. fiveable.me This d⁸ metal ion most commonly forms four-coordinate complexes with a square planar geometry. researchgate.netfiveable.me This specific geometric arrangement is a defining feature and plays a crucial role in the reactivity and substitution reactions of these complexes. fiveable.me
While four-coordinate square planar is the most prevalent, five-coordinate palladium(II) compounds are also known, though less common. researchgate.net Six-coordinate Pd(II) is rare. researchgate.net The stability and reactivity of Palladium(II) complexes are significantly influenced by the nature of the coordinating ligands, including their steric and electronic properties. fiveable.me These complexes are central to many catalytic processes, particularly cross-coupling reactions like the Suzuki and Heck reactions, which are fundamental in modern synthetic chemistry for creating complex organic molecules. fiveable.me The ability of palladium to cycle between Pd(0) and Pd(II) oxidation states is a key reason for its catalytic prowess. wikipedia.org
| Property | Description | Reference |
|---|---|---|
| Common Oxidation State | +2 (Pd(II)) | researchgate.net |
| Electron Configuration | d⁸ | mdpi.com |
| Typical Coordination Number | 4 | researchgate.netlibretexts.org |
| Predominant Geometry | Square Planar | researchgate.netfiveable.me |
| Reactivity | Undergoes associative or dissociative substitution reactions; key role in oxidative addition and reductive elimination in catalysis. | wikipedia.orgfiveable.me |
Significance of Azane (B13388619) (Ammonia) and Carbonate/Bicarbonate Ligands in Palladium Complexation
Ligands are the building blocks that define the structure and function of coordination complexes. Azane and carbonate/bicarbonate are significant inorganic ligands in palladium chemistry.
Azane (Ammonia) : Ammonia (B1221849) (NH₃) is a classic and fundamental ligand in coordination chemistry. wikipedia.org Metal ammine complexes, which contain at least one ammonia ligand, played a crucial role in the historical development of the field, particularly in Alfred Werner's foundational work on coordination theory. wikipedia.org Ammonia acts as a pure σ-donor and is a relatively strong-field ligand, leading to stable complexes with many metal ions, including palladium(II). fiveable.mewikipedia.org The formation of palladium-ammine complexes is significant for several reasons. They can act as precursors for synthesizing other palladium compounds and nanoparticles. rsc.org Furthermore, these complexes are relevant in environmental chemistry, where ammonia species can mobilize palladium, forming aqueous complexes that are transportable in environmental systems. researchgate.net
Carbonate and Bicarbonate : The carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions can also act as ligands for palladium. The carbonate ligand can coordinate to a metal center in various modes, most commonly as a monodentate or a bidentate chelating ligand. Palladium-carbonate complexes have been investigated for their role in catalytic reactions. For instance, palladium(II) acetate (B1210297) in the presence of potassium carbonate is used as a catalyst system. chemrxiv.org The combination of ammine and carbonate or bicarbonate ligands leads to the formation of mixed-ligand complexes, such as tetraamminepalladium(II) dihydrogen carbonate, Pd(NH₃)₄₂. americanelements.comgoogle.com These compounds are of interest as they provide stable, often water-soluble, sources of palladium for applications like electroplating and catalyst preparation. google.com The synthesis of such complexes often involves the reaction of tetraamminepalladium(II) salts with the desired amine ligands, where the carbonate or bicarbonate acts as the counter-ion and can also participate in coordination. google.com
Historical Development and Current Research Trajectories in Azane;Carbonic Acid;Palladium Systems
The study of palladium ammine complexes is rooted in the very origins of coordination chemistry. Alfred Werner, in the late 19th and early 20th centuries, studied a variety of metal halide complexes with ammonia to develop his revolutionary coordination theory. libretexts.orglibretexts.org His work established key concepts like coordination number and geometric isomerism, with studies on platinum and cobalt ammine complexes providing much of the foundational evidence. libretexts.orgwikipedia.org These principles were subsequently applied to other metals, including palladium, establishing a coordination number of 4 for Pd(II). libretexts.orglibretexts.org
Current research continues to build on this foundation, exploring new applications and synthetic methods for palladium complexes involving azane and carbonate ligands. A significant area of interest is in catalysis. Palladium-ammine complexes can serve as precursors to catalytically active species for a range of cross-coupling reactions. researchgate.netnih.gov For example, palladium-catalyzed amination reactions sometimes use ammonia directly, which involves the formation of palladium-amido (a deprotonated form of ammonia) intermediates. nih.govacs.org
Modern synthetic strategies focus on creating well-defined palladium complexes with specific amine and other ligands for enhanced catalytic performance. rsc.org Research trajectories include the development of methods for producing palladium (hydrogen)carbonate complexes with various amine ligands in high yield and purity. google.com These compounds are valuable for applications such as the electrochemical deposition of palladium. google.com Furthermore, complexes like Tetraammine Palladium Hydrogen Carbonate are commercially available for research purposes, indicating their ongoing relevance in the development of new catalysts and materials. americanelements.com The study of these systems also extends to understanding the environmental fate of palladium, where complexation with naturally occurring ligands like ammonia and carbonate plays a crucial role. researchgate.net
| Compound Name | Chemical Formula | Significance/Application | Reference |
|---|---|---|---|
| Tetraamminepalladium(II) Dihydrogen Carbonate | Pd(NH₃)₄₂ | Precursor for preparing other amine-ligated palladium carbonate complexes; used in research and catalysis. | americanelements.comgoogle.com |
| Tetraamminepalladium(II) Carbonate | [Pd(NH₃)₄]CO₃ | Starting material for ligand exchange reactions to form other palladium-amine complexes. | google.com |
| Bis(ethylenediamine)palladium(II) Dihydrogen Carbonate | Pd(H₂NCH₂CH₂NH₂)₂₂ | Synthesized via ligand exchange from the tetraammine analogue; relevant to electrochemistry. | google.com |
| Di-µ-hydroxo-bis[diammineplatinum(II)] carbonate dihydrate | (NH₃)₂Pt(OH)₂Pt(NH₃)₂·2H₂O | A related platinum complex whose structure has been determined, providing insight into ammine and carbonate coordination. | capes.gov.br |
Structure
2D Structure
Properties
Molecular Formula |
C2H16N4O6Pd |
|---|---|
Molecular Weight |
298.59 g/mol |
IUPAC Name |
azane;carbonic acid;palladium |
InChI |
InChI=1S/2CH2O3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; |
InChI Key |
RFFQWAYIIIPCMK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pd] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Azane;carbonic Acid;palladium Complexes
Direct Coordination Synthesis Approaches
The direct coordination synthesis of azane (B13388619);carbonic acid;palladium complexes, which would typically involve reacting a simple palladium(II) carbonate or bicarbonate salt with ammonia (B1221849), is generally considered difficult. google.com This difficulty arises because the necessary precursor, palladium(II) hydrogencarbonate (Pd(HCO₃)₂), either does not exist or is not commercially available. justia.comgoogle.compatsnap.com Consequently, a straightforward reaction where ammonia ligands coordinate to a palladium carbonate salt is not a viable synthetic route. google.com This necessitates the development of more indirect, multi-step strategies to prepare these target complexes.
Ligand Exchange Protocols for Palladium Complexes
Ligand exchange offers a powerful method for synthesizing various amine-palladium carbonate complexes from an existing ammoniacal precursor. patsnap.comwipo.int This process involves reacting a tetraamminepalladium(II) (hydrogen)carbonate complex with a different, often chelating, amine ligand, such as ethylenediamine (B42938) (EDA). justia.comgoogle.com During the reaction, the more strongly coordinating or higher concentration amine ligand displaces the ammonia (azane) ligands from the palladium coordination sphere. justia.com The liberated ammonia can be removed from the reaction mixture by heating, applying a vacuum, or by sparging with an inert gas like nitrogen or air to drive the reaction to completion. justia.com
A typical ligand exchange reaction can be represented by the following equation: (NH₃)₄Pd₂ + 2 H₂N−CH₂−CH₂−NH₂ → (H₂N−CH₂−CH₂−NH₂)₂Pd₂ + 4NH₃ justia.comgoogle.com
This method is advantageous for preparing specific palladium-amine complexes with carbonate or bicarbonate counter-ions when the direct synthesis route is inaccessible. justia.com The reaction conditions, such as temperature and molar ratios of reactants, are crucial for achieving high conversion and purity. justia.com
| Parameter | Details |
|---|---|
| Starting Palladium Complex | Tetraamminepalladium(II) dihydrogencarbonate |
| Exchanging Ligand | Ethylenediamine (EDA) |
| Molar Ratio (Pd Complex:EDA) | 1:2.0 to 1:2.1 is particularly preferred for bidentate ligands like EDA. justia.com |
| Solvent | Deionized water justia.comgoogle.com |
| Reaction Temperature | Heated to 80°C, with an initial temperature rise to above 50°C upon mixing. justia.comgoogle.com |
| Reaction Time | Approximately 1 hour at 80°C. justia.comgoogle.com |
| Procedure Synopsis | Ethylenediamine is added to water, followed by the gradual addition of the tetraamminepalladium(II) salt. The mixture is heated to drive the reaction and remove liberated ammonia. justia.comgoogle.com |
| Final Product | Bis(ethylenediamine)palladium(II) dihydrogencarbonate solution justia.comgoogle.com |
Precursor-Based Synthetic Strategies
Given the challenges of direct synthesis, precursor-based strategies are the most common and well-documented methods for preparing tetraamminepalladium(II) bicarbonate. These multi-step approaches utilize readily available palladium compounds as starting materials.
One highly effective method begins with dichlorodiamminepalladium(II). google.com This precursor is first dissolved in dilute ammonia, which leads to the formation of a tetraamminepalladium(II) chloride intermediate in solution. Subsequently, a bicarbonate salt is introduced, causing the desired tetraamminepalladium(II) bicarbonate to precipitate out of the solution. google.com This process is conducted at normal temperature and pressure, offering high yields (>95%) and exceptional product purity (≥99.95%), while avoiding contamination from chloride or nitrate (B79036) ions in the final product. google.com
Another documented strategy employs tetraamminepalladium(II) sulfate (B86663) as the initial precursor. patsnap.com In this process, an ammonia solution of barium hydroxide (B78521) is added to the palladium sulfate solution to precipitate barium sulfate. After filtration, sodium bicarbonate is added to the filtrate, which, after concentration and crystallization, yields the tetraamminepalladium(II) bicarbonate product. patsnap.com
A third approach starts with elemental palladium sponge. patsnap.com The palladium is first dissolved in nitric acid to produce palladium nitrate. This is then converted to tetraamminepalladium(II) nitrate using ammonium (B1175870) hydroxide. The final step involves reacting this intermediate with a sodium bicarbonate solution to precipitate the target compound, Pd(NH₃)₄₂. patsnap.com
| Starting Precursor | Key Reagents | Key Intermediate | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Dichlorodiammine palladium(II) | 1. Dilute Ammonia (5-10%) 2. Bicarbonate Salt | Tetraamminepalladium(II) dichloride (in situ) | > 95% | ≥ 99.95% | google.com |
| Tetraamminepalladium(II) sulfate | 1. Barium hydroxide (in ammonia water) 2. Sodium bicarbonate | Tetraamminepalladium(II) hydroxide (in situ) | ~92.5% | Not specified | patsnap.com |
| Palladium Sponge | 1. Nitric Acid 2. Ammonium Hydroxide 3. Sodium Bicarbonate | Tetraamminepalladium(II) nitrate | ~95.3% | Pd content > 35% | patsnap.com |
Heterogeneous Synthesis Routes and Supported Palladium Systems
Heterogeneous catalysts, which involve immobilizing a catalytically active species onto a solid support, offer advantages in terms of catalyst separation and reusability. mdpi.comrsc.org The synthesis of supported palladium systems can be achieved through methods like impregnation, ion exchange, or deposition-precipitation, using various supports such as activated carbon, alumina (B75360), silica, and polymers. rsc.orguu.nl
In the context of azane and carbonate-containing systems, the support material can be functionalized with amine groups to anchor and stabilize palladium nanoparticles. rsc.orgacs.org The interaction between the palladium precursor and the support is critical for achieving high dispersion of the metal. uu.nl For example, the surface of carbon supports can be modified to include nitrogen-containing groups that act as anchoring sites for palladium complexes. uu.nlwsu.edu
While direct synthesis of a supported "azane;carbonic acid;palladium" complex is not explicitly detailed, related systems provide insight. Palladium nanoparticles supported on materials like alumina ([Pd/Al₂O₃]) are effective catalysts for various transformations. acs.org The acidic or basic properties of the support itself can significantly influence catalytic activity. acs.org Furthermore, palladium precursors containing ammine ligands, such as [Pd(NH₃)₄]²⁺, are used in the preparation of supported catalysts. uu.nl However, the use of the tetraammine complex can sometimes lead to poorer metal dispersion due to the formation of mobile intermediates during reduction, which facilitates agglomeration. uu.nl Pre-calcination of the impregnated support in an inert atmosphere before reduction is often beneficial for achieving a higher final metal dispersion. uu.nl
| Support Material | Key Properties and Interactions | Relevant Synthesis Methods | Reference |
|---|---|---|---|
| Activated Carbon | High surface area; surface can be functionalized with oxygen or nitrogen groups to anchor Pd precursors. Can be hydrophobic or hydrophilic. | Impregnation, Ion Exchange, Deposition-Reduction | rsc.orguu.nlresearchgate.net |
| Alumina (Al₂O₃) | Possesses surface hydroxyl groups and tunable acidic/basic properties that influence catalyst activity and metal-support interactions. | Impregnation, Deposition-Precipitation | rsc.orgacs.org |
| Silica (SiO₂) | High surface area with surface silanol (B1196071) groups for anchoring metal complexes. Often considered relatively inert. | Impregnation, Sol-Gel | rsc.orguu.nl |
| Polymers / COFs | Can be designed with specific chelating groups (e.g., amines, phosphines) to strongly bind and stabilize Pd, preventing leaching. | Immobilization, Encapsulation | mdpi.comrsc.org |
Structural Elucidation and Spectroscopic Characterization of Azane;carbonic Acid;palladium Complexes
Spectroelectrochemical Studies and Electrochemical Behavior Analysis of Azane (B13388619);Carbonic Acid;Palladium Complexes
The electrochemical behavior of palladium complexes containing ammine (azane) and carbonate ligands is crucial for understanding their reactivity, stability, and potential applications in catalysis and materials science. Spectroelectrochemical studies, which combine spectroscopic and electrochemical techniques, provide powerful insights into the electronic structure of the complexes and the transient species formed during redox processes.
Detailed research into the specific ternary complex of azane-carbonic acid-palladium is limited; however, the electrochemical characteristics can be inferred from studies on closely related systems, such as tetraamminepalladium(II) in carbonate-containing electrolytes and the electrochemical behavior of palladium in the presence of ammonia (B1221849) and CO2/bicarbonate.
Detailed Research Findings
The electrochemical analysis of these complexes is typically performed using cyclic voltammetry (CV), which reveals information about the redox potentials and reversibility of electron transfer processes. The central redox process involves the palladium center, typically the reduction of Pd(II) to Pd(0).
Coordination compounds featuring palladium(II) coordinated to four ammonia ligands are known to be involved in redox reactions. cymitquimica.com The tetraammine ligand environment often results in a square planar geometry around the palladium center, and the presence of carbonate ions can influence the compound's stability and solubility. cymitquimica.com In general, metal ammine complexes are stabilized relative to the corresponding aquo complexes because ammonia is a stronger field ligand, which makes them less strongly oxidizing. wikipedia.org
Studies on various palladium(II) complexes show a characteristic irreversible reduction to palladium(0). dtic.milresearchgate.net For instance, the cyclic voltammogram of many Pd(II) complexes exhibits an irreversible cathodic peak corresponding to the Pd(II)/Pd(0) reduction. researchgate.net This process is often coupled with the loss of ligands. dtic.mil
The electrochemical behavior of palladium in a bicarbonate solution (a key component of the carbonic acid equilibrium) is highly relevant. In CO2-saturated potassium bicarbonate (KHCO3) solutions, cyclic voltammetry of palladium electrodes reveals complex behavior. The electrochemical reduction of CO2 to formate (B1220265) is a prominent reaction, but it is often constrained by CO poisoning on the palladium surface. researchgate.net The presence of adsorbed hydrogen also plays a key role in the selectivity of the CO2 reduction reaction on palladium. researchgate.net
Mechanistic studies on palladium-catalyzed amination reactions using aqueous ammonia have shown that an equilibrium can exist between arylpalladium amido (Pd-NH2) and hydroxo (Pd-OH) complexes prior to the turnover-limiting reductive elimination step. nih.gov This highlights the competitive nature of ammine and hydroxide (B78521)/carbonate coordination in an aqueous electrochemical environment.
Spectroelectrochemical studies on related systems, such as those involving amino acids, have demonstrated the ability to detect transient intermediates during electrochemical oxidation or reduction. scielo.br For a palladium-ammine-carbonate system, techniques like UV-Vis or IR spectroelectrochemistry could monitor the disappearance of the Pd(II) complex's spectroscopic signature and the emergence of new bands corresponding to intermediates or the final Pd(0) product.
Electrochemical Data
The following tables summarize typical electrochemical data for related palladium complexes, which provide a basis for understanding the behavior of an azane-carbonic acid-palladium system.
Table 1: Representative Cyclic Voltammetry Data for Palladium Complexes This table illustrates the typical potential for the irreversible reduction of Pd(II) to Pd(0) in different ligand environments. The exact potential for an azane-carbonate complex would depend on the specific coordination and experimental conditions.
| Complex Type | Redox Process | Potential (V) vs. Ref. | Characteristics | Source |
| trans-Pd(PBu3)2Cl2 | Pd(II) → Pd(0) | -1.78 vs. Ag/AgCl | Irreversible | dtic.mil |
| [Pd-NHC] | Pd(II) → Pd(0) | ~ -1.6 vs. Ag/AgCl | Irreversible | researchgate.net |
| Ferrocenylimine Pd(II) | Pd(II) → Pd(0) | -1.17 | Irreversible | mdpi.com |
| Pd(II) in Nitric Acid | Pd(II) → Pd(0) | -0.3 vs. Pd | Irreversible | researchgate.net |
Table 2: Key Observations from Electrochemical Studies of Palladium in Bicarbonate Media This table outlines findings from studies of palladium electrodes in solutions relevant to carbonic acid, focusing on the electrochemical reduction of CO2.
| System | Technique | Key Findings | Potential Implications | Source |
| Pd/XC72 Catalyst in 0.5 M KHCO3 | Cyclic Voltammetry, Electrolysis | High faradaic efficiency (>95%) for formate production at -0.3 V (vs RHE). | The carbonate/bicarbonate medium facilitates the reduction of CO2, a process that could occur in parallel with or be influenced by the reduction of the Pd complex itself. | researchgate.net |
| Pd nanoparticles | Cyclic Voltammetry | CO self-poisoning constrains the reaction to a narrow potential range. | The formation of strongly adsorbed CO on the Pd(0) surface, resulting from the reduction of carbonate/CO2, can passivate the electrode and alter subsequent electrochemical behavior. | researchgate.net |
| Pd(II) complexes with CO2 | Cyclic Voltammetry | Formation of hydroxycarbonyl (B1239141) intermediates is proposed. | Indicates that reduced palladium species can activate CO2, likely forming intermediates related to carbonic acid before further reaction. | ucsd.edu |
Coordination Chemistry and Electronic Structure of Azane;carbonic Acid;palladium Systems
Oxidation States of Palladium in Azane (B13388619);Carbonic Acid;Palladium Complexes
Palladium, a versatile transition metal, can exist in several oxidation states, though some are more common than others. In coordination complexes involving azane and carbonic acid ligands, palladium is predominantly found in the +2 oxidation state . ontosight.aicymitquimica.com This Pd(II) state is electronically configured as a d⁸ ion, a factor that profoundly influences the geometry and magnetic properties of its complexes. ontosight.ai
While the +2 state is the most stable and widely reported for this class of compounds, it is important to note that palladium can also exhibit other oxidation states, such as 0, +1, +3, and +4, in different chemical environments. For instance, Pd(0) complexes are crucial intermediates in many catalytic cycles, and the less common Pd(III) and Pd(IV) states have been observed in specific organometallic and dinuclear compounds. wikipedia.orgethz.ch However, for the specific system of azane and carbonic acid, the literature strongly points towards the prevalence of Pd(II). The electron configuration of the Pd²⁺ ion is not considered in isolation, as it readily forms complex ions by coordinating with ligands like ammonia (B1221849). stackexchange.com
| Oxidation State | d-Electron Count | Typical Geometry | Notes |
|---|---|---|---|
| Pd(0) | d¹⁰ | Tetrahedral, Trigonal Planar | Common in catalytic intermediates. |
| Pd(II) | d⁸ | Square Planar | The most common and stable state for azane;carbonic acid complexes. ontosight.aicymitquimica.com |
| Pd(IV) | d⁶ | Octahedral | Less common, often involved in oxidative addition reactions. |
Coordination Geometries and Stereoisomerism (e.g., Square Planar)
The d⁸ electronic configuration of Pd(II) strongly favors a square planar coordination geometry . ontosight.aimdpi.com This arrangement minimizes ligand-ligand repulsion and is a hallmark of palladium(II) chemistry. In a complex such as tetraamminepalladium(II) carbonate, the four ammonia ligands would occupy the corners of a square around the central palladium ion. ontosight.aicymitquimica.com The notation (SP-4-1) in some chemical databases for such a complex explicitly indicates this square planar stereoisomerism. ontosight.ai
The square planar geometry is a recurring theme in a vast array of palladium(II) complexes, including those with pincer-type ligands and mesoionic carbenes. mdpi.comnih.govmdpi.com The planarity of the coordination sphere is a critical factor that influences the accessibility of the metal center and, consequently, its catalytic activity. While slight distortions from a perfect square planar geometry can occur due to steric or electronic constraints imposed by the ligands, it remains the predominant structural motif. nih.gov
Influence of Ligand Field on Palladium Electronic Configuration
According to Ligand Field Theory (LFT), the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands leads to a splitting of the d-orbital energies. fiveable.melibretexts.org In a square planar complex, the five d-orbitals split into four distinct energy levels. For a d⁸ metal like Pd(II), the eight electrons fill the lower four orbitals, leaving the highest energy orbital (dx²-y²) empty. This electronic arrangement results in a diamagnetic, low-spin complex.
The concept of an "inverted ligand field" has been explored in complexes where the metal is bound to electropositive atoms, which is a departure from the typical scenario with Lewis base ligands like ammonia. uni-muenchen.de However, for conventional ligands like azane and carbonate, the standard ligand field model applies, where ligand-to-metal donation raises the energy of the d-orbitals. libretexts.org
Ligand Denticity, Chelation Effects, and Coordination Modes
Ligand denticity refers to the number of donor atoms a single ligand uses to bind to the central metal ion. byjus.com
Azane (Ammonia, NH₃): As a ligand, ammonia is always monodentate , meaning it binds to the palladium center through the lone pair of electrons on the nitrogen atom. byjus.com
Carbonic Acid (as Carbonate, CO₃²⁻): The carbonate ion is more versatile. It can act as a monodentate ligand, binding through one of its oxygen atoms. byjus.comwikipedia.org Alternatively, it can function as a bidentate ligand, where two of its oxygen atoms coordinate to the same metal center, forming a four-membered chelate ring. wikipedia.org While bidentate coordination is possible, the formation of a strained four-membered ring can make it less favorable than in ligands that form five- or six-membered rings. byjus.comlibretexts.org Carbonate can also act as a bridging ligand, connecting two or more metal centers. wikipedia.orgresearchgate.net
In a simple complex like tetraamminepalladium(II) carbonate, the carbonate ions typically act as counter-ions to balance the charge of the [Pd(NH₃)₄]²⁺ complex cation, rather than directly coordinating to the palladium. ontosight.aicymitquimica.com In mixed-ligand scenarios, the coordination mode of the carbonate would depend on the specific reaction conditions and stoichiometry.
Chelation refers to the formation of a ring structure when a polydentate ligand binds to a metal ion. If the carbonate ion were to act as a bidentate ligand, it would exhibit a chelation effect, which generally leads to increased thermodynamic stability compared to the coordination of two separate monodentate ligands. This is known as the chelate effect. Pincer-type ligands are a prime example of the powerful stabilizing effect of chelation, binding strongly to a metal at three adjacent coplanar sites. mdpi.com
Ligand Stereoelectronic Properties and Their Impact on Reactivity
The reactivity of a coordination complex is intimately linked to the stereoelectronic properties of its ligands. These properties encompass both steric (size and shape) and electronic (electron-donating or -withdrawing) characteristics.
Azane (Ammonia): As a ligand, ammonia is a pure σ-donor . It donates its lone pair of electrons to an empty orbital on the palladium center. It has no significant π-accepting or π-donating capabilities. Its steric profile is relatively small, allowing for the coordination of multiple ammonia ligands around the metal center, as seen in tetraammine complexes. ontosight.aicymitquimica.com The basicity and σ-donating strength of amine ligands can be correlated with the electronic properties of the metal center, which in turn influences reactivity. acs.org
Carbonate: The carbonate ligand is also primarily a σ-donor through its oxygen atoms. It does not possess π-acceptor properties. wikipedia.org Its steric bulk is larger than that of ammonia, and its coordination can influence the accessibility of the palladium center to other substrates.
The electronic properties of the ligands directly impact the electron density at the palladium center. Stronger σ-donating ligands increase the electron density on the metal, which can, for example, facilitate oxidative addition steps in a catalytic cycle. Conversely, the steric bulk of the ligands can control which substrates can approach the metal center, thereby imparting selectivity to a reaction. The fine-tuning of these stereoelectronic properties by changing the ligand set is a fundamental strategy in the design of catalysts for specific chemical transformations. researchgate.netresearchgate.net For example, the use of electron-donating phosphine (B1218219) ligands has been shown to accelerate reductive elimination from palladium(II) complexes. ethz.ch
| Ligand | Type | Denticity | Electronic Effect | Steric Profile |
|---|---|---|---|---|
| Azane (NH₃) | Amine | Monodentate byjus.com | σ-donor | Small |
| Carbonate (CO₃²⁻) | Oxyanion | Monodentate or Bidentate wikipedia.org | σ-donor wikipedia.org | Moderate |
Mechanistic Principles and Reaction Pathways Involving Azane;carbonic Acid;palladium Species
Elementary Steps in Palladium-Catalyzed Processes
Palladium-catalyzed reactions are typically understood through a series of fundamental steps that constitute the catalytic cycle. The most common of these are oxidative addition, reductive elimination, and migratory insertion, which together facilitate the formation of new chemical bonds.
Oxidative Addition Reactions
Oxidative addition is a critical initiating step in many palladium-catalyzed cross-coupling reactions. It involves the addition of a substrate, typically an organic halide (R-X), to a low-valent palladium(0) center, resulting in the formation of a higher-valent palladium(II) complex. This process formally increases the oxidation state and coordination number of the palladium center. The general mechanism is a cornerstone of reactions like the Buchwald-Hartwig amination and Suzuki coupling. researchgate.netacs.org
The nature of the ligands bound to the palladium(0) center significantly impacts the rate and mechanism of oxidative addition. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition of aryl chlorides, which are typically less reactive than aryl bromides or iodides. acs.orgnih.gov In the context of reactions involving azane (B13388619), the oxidative addition of an aryl halide to a Pd(0) complex is often the rate-limiting step, for example, in aminocarbonylation reactions. acs.orgnih.govlu.se Mechanistic studies have shown that this step can proceed through a three-coordinate Pd(0) species bearing a bidentate phosphine and a CO ligand. acs.orgnih.gov
While the oxidative addition of C-X bonds is well-established, the direct oxidative addition involving carbonate is less common. Carbonate is more frequently involved in the generation of the active Pd(0) catalyst from a Pd(II) precursor or acts as a base. acs.org However, studies have shown that carbonate ligands can be involved in subsequent steps after an initial oxidative addition has occurred. For example, in palladium-catalyzed C-H activation, a carbonate ligand on a Pd(II) complex, formed after oxidative addition, can act as an internal base to facilitate proton abstraction. mdpi.com
Reductive Elimination Reactions
Reductive elimination is the final, product-forming step in many catalytic cycles. It is the microscopic reverse of oxidative addition. In this step, two cisoidal ligands on the palladium(II) center couple and are eliminated from the metal, forming a new covalent bond and regenerating the catalytically active palladium(0) species. researchgate.netwikipedia.org The oxidation state of the palladium is reduced by two.
In catalytic cycles involving azane, a key reductive elimination step is the formation of a C-N bond. This typically occurs from an arylpalladium(II) amido complex. nih.govencyclopedia.pub The rate of this step can be influenced by the nature of the ancillary ligands and the electronic properties of the aryl and amido groups. For instance, slow reductive elimination from Pd(II) complexes with unsubstituted amido (-NH₂) groups can be a challenge in direct amination reactions with ammonia (B1221849). acs.org However, the development of specialized ligands has enabled efficient reductive elimination, even making it the turnover-limiting step in some systems for the amination of aryl halides with aqueous ammonia. diva-portal.orgnih.gov In these cases, an equilibrium exists between an arylpalladium amido complex and an arylpalladium hydroxo complex prior to the rate-determining reductive elimination. diva-portal.orgnih.gov
Reductive elimination involving a carbonate ligand is not a commonly reported elementary step for forming a final product directly. More often, a carbonate or bicarbonate ligand, formed by the insertion of CO₂ into a palladium-hydroxide bond, will participate in an intramolecular reaction. acs.orglu.se For instance, a π-allylpalladium carbonate intermediate can undergo intramolecular nucleophilic attack to form cyclic organic carbonates. nih.govencyclopedia.pub
Migratory Insertion Reactions
Migratory insertion is another fundamental step where an unsaturated ligand, such as an alkene, alkyne, or carbon monoxide (CO), inserts into a metal-ligand bond (e.g., Pd-C or Pd-H) on the same complex. ubc.cawikipedia.org This reaction is key in carbonylation and polymerization reactions. The process involves the migration of a ligand (like an alkyl or aryl group) onto a coordinated CO molecule, forming a new acyl ligand. wikipedia.orgu-tokyo.ac.jp
In the context of palladium catalysis with azane, migratory insertion of CO is a crucial step in aminocarbonylation reactions. After the initial oxidative addition of an aryl halide, a CO molecule coordinates to the arylpalladium(II) complex. Subsequent migratory insertion of the aryl group onto the CO ligand forms a phenacylpalladium halide intermediate. acs.orgnih.gov This acyl intermediate is then susceptible to nucleophilic attack by ammonia to ultimately form the amide product. acs.orgnih.gov
Direct migratory insertion into a palladium-carbonate bond is not a well-documented process. However, the reverse process, the insertion of CO₂ into palladium-carbon or palladium-hydroxide bonds, is known. The insertion of CO₂ into a (PCP)Pd-OH bond leads to the formation of a stable (PCP)Pd-O₂COH (bicarbonate) complex. acs.orglu.se Similarly, CO₂ can insert into π-allylpalladium complexes to form carboxylates. nih.govencyclopedia.pub The insertion of CO into a palladium-aryl bond is generally favored for electron-donating aryl groups, a principle that shares similarities with the proposed mechanism for the reductive elimination of nitriles from arylpalladium cyanide complexes. nih.gov
Mechanistic Role of Azane and Carbonate Ligands in Catalytic Cycles
Azane and carbonate ligands can play diverse and crucial roles in palladium-catalyzed reactions, acting as reactants, ligands that modulate the catalyst's properties, or as internal bases that facilitate key steps.
Azane (ammonia) primarily acts as a nucleophile and a precursor to the amido (-NH₂) ligand. In palladium-catalyzed aminocarbonylation, ammonia attacks an acylpalladium intermediate to form the final amide product. acs.orgnih.gov This step typically proceeds through the formation of a palladium ammine complex, which is then deprotonated to an amido complex, followed by reductive elimination. acs.orgnih.gov The low nucleophilicity of ammonia and its potential to poison the catalyst can present challenges, but the development of suitable ligands has overcome many of these limitations. acs.org In direct C-N coupling reactions, ammonia reacts with an arylpalladium(II) complex, often in the presence of a base, to form an arylpalladium amido intermediate, which then undergoes reductive elimination to yield the primary arylamine. encyclopedia.pubdiva-portal.org
Carbonate and its related species (bicarbonate, CO₂) have a more varied mechanistic role.
As a Base: Potassium carbonate is frequently used as a base in cross-coupling reactions. It is believed to have a dual function: removing acidic byproducts (like HBr) and accelerating the transmetalation step, possibly through cation effects. acs.org
In Catalyst Activation: Carbonate can be involved in the in situ reduction of Pd(II) precatalysts to the active Pd(0) species. For example, the reduction of an allyl Pd(II) complex to Pd(0) has been studied using a combination of K₂CO₃ and phenylboronic acid, where a palladium-carbonate complex was identified as an intermediate. researchgate.net
As a Ligand/Reactant: In carboxylation reactions using CO₂, palladium can catalyze the formation of cyclic carbonates from substrates like vinyl epoxides. The proposed mechanism involves the formation of a π-allylpalladium carbonate intermediate. nih.govencyclopedia.pub Additionally, palladium hydroxy complexes can react with CO₂ to form palladium bicarbonate complexes, which are key intermediates in certain transformations. acs.orglu.se Furthermore, computational studies have highlighted the synergy between a Lewis acidic metal center (like palladium) and a coordinated carbonate or carboxylate ligand acting as an intramolecular base to facilitate C-H bond activation. mdpi.com
Identification and Characterization of Catalytic Intermediates
The direct observation and characterization of intermediates are vital for elucidating catalytic mechanisms. Various spectroscopic and analytical techniques are employed to identify these often transient species.
In palladium-catalyzed reactions involving azane, several key intermediates have been synthesized and characterized. Arylpalladium and phenacylpalladium halide complexes, which are intermediates in aminocarbonylation reactions, have been isolated and their subsequent reactions with ammonia studied to confirm their mechanistic competence. acs.orgnih.gov The resting state of the catalyst in some aminocarbonylation systems has been identified as a Pd(0) dicarbonyl complex. encyclopedia.pub In C-N coupling reactions, arylpalladium amido complexes have been identified as the species immediately preceding the product-forming reductive elimination step. encyclopedia.pubdiva-portal.org In some cases, the resting state is an arylpalladium hydroxo complex, which is in equilibrium with the amido complex. diva-portal.orgnih.gov
The characterization of palladium-carbonate and -bicarbonate intermediates has also been achieved. The reaction of a dimethyl palladium complex with CO₂ in the presence of trace water was shown to yield a methyl bicarbonate complex, which then converts to a κ²-carbonato complex upon crystallization. nih.gov Tandem mass spectrometry and gas-phase infrared spectroscopy have been used to characterize palladium-carbonate complexes formed from the reaction of an allyl-palladium(II) complex with K₂CO₃, revealing a κ¹-coordination mode for the carbonate ligand. researchgate.net X-ray diffraction has been used to confirm the structure of palladium catalysts supported on magnesium carbonate. scielo.br
Kinetics and Thermodynamics of Elementary Reaction Steps
Kinetic and thermodynamic studies provide quantitative insight into the rates and energy profiles of the elementary steps, helping to identify the rate-determining step and understand the factors that control reaction efficiency and selectivity.
Kinetic studies on the formation and reactivity of monodentate carbonato complexes of palladium(II) have been performed, providing data on their formation, aquation, and base hydrolysis reactions. acs.org The thermodynamics of CO₂ insertion into a Pd-OH bond to form a bicarbonate complex show that the reaction is favorable. acs.orglu.se Conversely, the direct insertion of CO₂ into Pd-Me bonds is generally not observed without the presence of water, indicating a high kinetic barrier for the direct reaction and a more favorable pathway involving protonolysis to form a bicarbonate complex. nih.gov DFT calculations have been employed to probe the thermodynamics of various steps, such as comparing the stability of different palladium-carbonate isomers and assessing the energy barriers for reductive elimination. researchgate.netnih.gov
Interactive Data Table: Key Mechanistic Findings
| Catalytic System / Reaction | Key Elementary Step | Mechanistic Insight | Kinetic/Thermodynamic Data Point | Reference(s) |
| Pd-catalyzed Aminocarbonylation of Aryl Chlorides | Oxidative Addition | Rate-limiting step; involves a 3-coordinate Pd(0) species. | Primary ¹³C KIE observed for C-Cl bond cleavage. | acs.orgnih.gov |
| Pd-catalyzed Amination with Aqueous NH₃ | Reductive Elimination | Turnover-limiting step; preceded by Ar-Pd-NH₂/Ar-Pd-OH equilibrium. | Zeroth-order in [Aryl Halide]; First-order in [Pd]. | diva-portal.orgnih.gov |
| Pd-catalyzed Carboxylation of Vinyl Epoxides | Intramolecular Attack | π-Allylpalladium carbonate intermediate undergoes cyclization. | Proposed based on product structure. | nih.govencyclopedia.pub |
| CO₂ Insertion into (PCP)Pd-OH | Ligand Insertion | Fast and reversible formation of a palladium bicarbonate complex. | Characterized by NMR. | acs.orglu.se |
| Reduction of Allyl-Pd(II) with K₂CO₃ | Catalyst Activation | A palladium-carbonate complex is a key intermediate. | Characterized by MS and IR spectroscopy. | researchgate.net |
Computational Chemistry and Theoretical Frameworks for Azane;carbonic Acid;palladium Systems
Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of systems involving azane (B13388619), carbonic acid, and palladium. DFT calculations allow for the detailed analysis of how these molecules interact with palladium, providing insights that are often difficult to obtain through experimental methods alone.
Recent DFT studies have explored the adsorption of ammonia (B1221849) and its fragments (NHx, x=0-3) on palladium surfaces. These calculations help in understanding the initial steps of catalytic reactions, such as ammonia synthesis or oxidation. For instance, DFT can determine the most stable adsorption sites for these species on a palladium surface and the corresponding adsorption energies.
In a similar vein, DFT has been employed to study the decomposition of formic acid (HCOOH), a related C1 molecule to carbonic acid, on palladium surfaces. These studies reveal the reaction pathways for the formation of CO2 and H2, identifying key intermediates like formate (B1220265) (HCOO) and carboxyl (COOH). The calculations suggest that while formate formation is energetically more favorable, its subsequent decomposition is more challenging than that of carboxyl, indicating that both pathways could be active depending on the reaction conditions.
Furthermore, DFT is utilized to investigate palladium-catalyzed reactions where species containing nitrogen (from azane) and carbon/oxygen (from carbonic acid derivatives) are present. For example, in reactions assisted by carbonates like cesium carbonate (Cs2CO3), DFT calculations help elucidate the reaction mechanism and the role of the carbonate in promoting the catalytic cycle.
The electronic properties of palladium clusters, which are crucial for their catalytic activity, have also been extensively studied using DFT. These calculations show how the electronic structure of palladium nanoparticles is influenced by their size and interaction with a support material, which in turn affects their reactivity towards adsorbates like ammonia and carbon dioxide.
Quantum Chemical Studies of Adsorbate Interactions on Palladium Surfaces
Quantum chemical studies provide a fundamental understanding of the bonding and interactions between adsorbates and palladium surfaces. These methods go beyond simple energetic considerations to analyze the nature of the chemical bonds formed and the charge transfer that occurs upon adsorption.
For ammonia adsorbed on a Pd(111) surface, quantum chemical calculations reveal the nature of the interaction between the nitrogen lone pair of ammonia and the d-orbitals of the palladium surface atoms. This interaction leads to a stable adsorbed state, which is the precursor to any subsequent catalytic transformation. The adsorption energies and preferred adsorption sites (e.g., top, bridge, or hollow sites) for ammonia and its dehydrogenated fragments (NH2, NH, and N) can be accurately calculated.
Similarly, the interaction of species derived from carbonic acid, such as CO2, formate, and carboxyl, with palladium surfaces has been a subject of intense quantum chemical investigation. These studies show that formate typically adsorbs in a bidentate fashion, bridging two palladium atoms, while carboxyl prefers a different binding configuration. The vibrational frequencies of these adsorbed species can also be calculated and compared with experimental data from techniques like infrared spectroscopy to validate the computational models.
The co-adsorption of different species is a critical aspect of catalysis, and quantum chemical methods are used to explore these complex scenarios. While direct studies on the co-adsorption of ammonia and carbonic acid on palladium are scarce, insights can be gained from studies of related systems. For example, the co-adsorption of CO and other molecules on palladium surfaces has been modeled to understand competitive adsorption and surface poisoning effects. These principles can be extended to hypothesize about the interactions between ammonia and carbonic acid-derived species on a palladium catalyst.
Computational Modeling of Reaction Pathways and Energy Profiles
A significant application of computational chemistry in this field is the modeling of reaction pathways and the calculation of associated energy profiles. This allows researchers to map out the entire catalytic cycle, identify rate-determining steps, and understand the factors that control the selectivity of a reaction.
For ammonia synthesis on palladium, computational models have been developed to trace the reaction pathway from the initial adsorption and dissociation of N2 and H2 to the sequential hydrogenation of nitrogen atoms to form ammonia. These models provide detailed energetic information for each elementary step, including activation barriers for bond breaking and bond formation.
In the context of reactions involving carbonic acid derivatives, computational modeling has been instrumental in elucidating the mechanism of formic acid decomposition on palladium. The energy profiles for both the formate and carboxyl pathways have been calculated, showing the relative energy barriers for each step and helping to determine the most likely reaction mechanism under different conditions.
Prediction of Electronic and Geometric Structures
Computational methods are highly effective in predicting the electronic and geometric structures of molecules and materials. For the azane;carbonic acid;palladium system, these predictions are crucial for understanding the stability and reactivity of different species.
DFT calculations can accurately predict the bond lengths and angles within palladium complexes containing nitrogen- and oxygen-based ligands. For instance, in palladium(II) complexes with amine ligands, the coordination geometry around the palladium center is typically square planar, and DFT can provide precise details of this geometry. These structural predictions can be validated by comparison with experimental data from X-ray crystallography.
The electronic structure of these complexes, including the distribution of electron density and the nature of the molecular orbitals, can also be determined. This information is vital for understanding the reactivity of the complex and its potential as a catalyst. For example, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to assess the complex's ability to donate or accept electrons.
On palladium surfaces, computational methods can predict the preferred adsorption geometries of azane and carbonic acid-derived species. The calculations can determine not only the most stable adsorption site but also the orientation of the molecule with respect to the surface. For example, studies have shown that formate adsorbs on Pd(111) with its two oxygen atoms bridging two palladium atoms and the C-H bond pointing away from the surface.
Catalytic Applications in Organic Synthesis Utilizing Azane;carbonic Acid;palladium Complexes
Aminocarbonylation Reactions
Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides, a fundamental functional group in pharmaceuticals and fine chemicals. nih.govresearchgate.net The use of ammonia (B1221849) as the nitrogen source in these reactions is particularly attractive for the direct synthesis of primary amides. nih.gov
Mechanistic studies have provided significant insight into the aminocarbonylation of aryl halides. nih.govacs.org The catalytic cycle is understood to involve several key steps. Initially, a Pd(0) complex, often stabilized by phosphine (B1218219) ligands, undergoes oxidative addition with an aryl halide. nih.govnih.govacs.org Subsequent coordination of carbon monoxide (CO) leads to a migratory insertion, forming an acylpalladium intermediate. This intermediate then reacts with ammonia. The formation of the C-N bond is proposed to occur through a pathway involving the displacement of a halide by ammonia, followed by deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the primary amide and regenerate the Pd(0) catalyst. nih.govacs.orgosti.govresearchgate.net
The scope of this reaction includes the conversion of various aryl iodides, bromides, and chlorides into their corresponding primary amides. core.ac.ukcore.ac.uk This methodology has been applied in the synthesis of important molecules, such as the monoamine oxidase B inhibitor, lazabemide. nih.gov
Table 1: Key Mechanistic Steps in Palladium-Catalyzed Aminocarbonylation with Ammonia
| Step | Description | Key Intermediates |
| Oxidative Addition | The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an arylpalladium(II) complex. | Ar-Pd(II)-X |
| CO Insertion | Carbon monoxide inserts into the Ar-Pd bond to form an acylpalladium(II) complex. | (ArCO)-Pd(II)-X |
| Amination | The acylpalladium(II) complex reacts with ammonia. This can involve displacement of the halide, deprotonation, and formation of an amido complex. | [(ArCO)-Pd(II)-NH3]X, (ArCO)-Pd(II)-NH2 |
| Reductive Elimination | The C-N bond is formed, releasing the primary amide product and regenerating the Pd(0) catalyst. | Ar-CONH2 |
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck)
Palladium complexes, in conjunction with ammonia or its derivatives, are pivotal in various cross-coupling reactions for C-C bond formation. While ammonia itself is not always a direct ligand in the main catalytic cycle of reactions like Suzuki-Miyaura or Heck, its presence, or the in situ generation of related species, can influence the catalytic system, particularly in phosphine-free setups.
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming biaryl compounds. nih.gov The standard mechanism involves oxidative addition of an aryl halide to Pd(0), transmetalation with an organoboron reagent, and reductive elimination. nih.govmdpi.com While phosphine ligands are common, phosphine-free systems are gaining traction. rhhz.netresearchgate.net In some cases, amines can act as ligands or bases that facilitate the catalytic cycle. For instance, phosphazane derivatives, prepared from the reaction of PCl₃ and aniline, have been used as efficient ligands in palladium-catalyzed Suzuki reactions in water. rhhz.net Similarly, dicyclohexylamine (B1670486) has been employed as an ancillary ligand in phosphine-free Heck reactions, suggesting the potential for amine-based ligands in related cross-coupling chemistry. researchgate.net The use of ammonium (B1175870) salts has also been explored, which can serve as a source of ammonia or play a role in the reaction medium. acs.org
Heck Reaction: The Heck reaction couples aryl halides with alkenes. beilstein-journals.org Phosphine-free Heck reactions have been developed using various nitrogen-containing ligands or additives. acs.orgorganic-chemistry.orgnih.gov For example, hydrazones have been successfully used as ligands for the Mizoroki-Heck reaction. acs.orgnih.gov Triethanolamine has been shown to function as an efficient and reusable base, ligand, and reaction medium for phosphine-free palladium-catalyzed Heck reactions. organic-chemistry.org These examples highlight the potential for nitrogen-based compounds, conceptually related to ammonia, to act as crucial components in the catalytic system.
Furthermore, palladium-catalyzed amination of aryl halides using ammonia or ammonium salts is a direct method for synthesizing primary arylamines, a variation of cross-coupling that forms a C-N bond. acs.orgnih.govorganic-chemistry.org The development of specialized ligands, such as dialkylbiaryl phosphines, has been critical for achieving high activity and selectivity in these reactions, even with challenging substrates like aryl chlorides. nih.govnih.gov Mechanistic studies indicate that the reductive elimination from an arylpalladium amido complex is often the turnover-limiting step. acs.orgorganic-chemistry.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions Involving Amine-Related Species
| Reaction | Role of Amine/Ammonia Derivative | Example Ligand/Additive | Substrates |
| Suzuki-Miyaura | Ligand | Phosphazane derivatives | Aryl halides, Arylboronic acids |
| Heck | Ligand, Base, Solvent | Hydrazones, Triethanolamine | Aryl halides, Olefins |
| Buchwald-Hartwig Amination | Nucleophile | Ammonia, Ammonium sulfate (B86663) | Aryl chlorides, bromides, sulfonates |
Hydrogenation and Dehydrogenation Processes
Palladium catalysts are active in both hydrogenation and dehydrogenation reactions, processes critical for chemical synthesis and hydrogen storage technologies. While not directly involving carbonic acid, the interplay of palladium with azane (B13388619) (ammonia) or its derivatives like ammonia borane (B79455) is significant.
Dehydrogenation: Palladium complexes have been shown to be highly efficient catalysts for the dehydrogenation of ammonia borane (NH₃BH₃), a promising material for chemical hydrogen storage. nih.govacs.orgcaltech.edursc.org Cationic Pd(II) complexes, in particular, can catalyze the rapid release of hydrogen from ammonia borane at room temperature. nih.govacs.orgcaltech.edu Mechanistic studies suggest that the dehydrogenation can proceed with preferential activation of the B-H bonds in ammonia borane. nih.govacs.orgcaltech.edu The catalytic process often leads to the formation of polyborazylene or related oligomeric materials as byproducts. rsc.org Palladium nanoparticles supported on materials like chemically derived graphene have also been developed as reusable catalysts for this purpose. metu.edu.tr
Hydrogenation: While less common, the use of ammonia or related species in palladium-catalyzed hydrogenation is also explored. In some contexts, the ligands used in palladium catalysis can be generated in situ from simple precursors, and the principles of ligand design for hydrogenation can overlap with those for other reductive processes. The broader context of palladium catalysis often involves the generation of active Pd(0) species or palladium hydrides, which are the key intermediates in hydrogenation. The presence of basic species like ammonia can influence the formation and reactivity of these intermediates.
Table 3: Palladium-Catalyzed Dehydrogenation of Ammonia Borane
| Catalyst System | Key Features | Hydrogen Equiv. Released | Conditions |
| Cationic Pd(II) complexes | High efficiency, Preferential B-H activation | ~2.0 | Room temperature |
| [(tBuPCP)Pd(H₂O)]PF₆ | Leads to oligomerization of spent fuel | 1.0 per equivalent | Not specified |
| Pd NPs on Graphene | Reusable catalyst | Not specified | Not specified |
Carbon Dioxide Fixation and Activation Strategies
The catalytic activation and fixation of carbon dioxide (CO₂), a renewable C1 source, is a major goal in sustainable chemistry. Palladium catalysts, in combination with amines like ammonia, play a role in reactions that incorporate CO₂ into organic molecules.
The reaction of CO₂ with amines can form carbamic acids or carbamates, which can then participate in palladium-catalyzed transformations. For instance, palladium catalysts can promote the reaction of amines, CO₂, and other substrates to form valuable products. One notable application is the synthesis of oxazolidinones from propargylic amines and CO₂. nih.gov While some methods use high pressures of CO₂, others have developed protocols using carbonate salts like cesium hydrogen carbonate as a CO₂ surrogate, which can be more practical. researchgate.net
Palladium catalysts have also been used for the synthesis of formamides from amines and CO₂ using a hydrogen source like phenylsilane. unibo.it Mechanistic proposals for these reactions sometimes involve the formation of a palladium-formate species, generated from the insertion of a palladium hydride into an activated carbamate (B1207046) (formed from the amine and CO₂). unibo.it
Furthermore, palladium catalysis enables the three-component reaction of allylic chlorides, amines, and CO₂ to produce allyl carbamates. mdpi.com These reactions demonstrate the ability of palladium systems to facilitate the formation of C-N and C-O bonds using CO₂ as a building block.
Table 4: Palladium-Catalyzed Reactions Involving CO₂ Fixation with Amines
| Reaction Type | Substrates | Product | Key Features |
| Carboxylative Cyclization | Propargylic amines, CO₂/Carbonate salts | Oxazolidinones | Forms heterocyclic structures |
| Reductive Formylation | Amines, CO₂, Hydrosilane | Formamides | CO₂ acts as a C1 source for formyl group |
| Carbamate Synthesis | Allylic chlorides, Amines, CO₂ | Allyl carbamates | Three-component coupling |
Selective Organic Transformations and Regio/Stereocontrol
A hallmark of sophisticated palladium catalysis is the ability to control selectivity, including regioselectivity and stereoselectivity. This is particularly evident in reactions involving ammonia or its derivatives where the catalyst must differentiate between multiple reactive sites or create specific stereochemical outcomes.
Regiocontrol: In palladium-catalyzed reactions, the choice of ligands and reaction conditions can dictate the position of new bond formation. For example, in the hydroaminocarbonylation of alkenes using ammonium chloride as an ammonia surrogate, the regioselectivity (linear vs. branched amide) can be controlled by the ligand. rsc.orgresearchgate.net Using monodentate phosphine ligands like P(t-Bu)₃ tends to favor the branched amide, while bidentate phosphine ligands with a large bite angle, such as Xantphos, promote the formation of the linear amide. rsc.org Similarly, in the palladium-catalyzed aromatic substitution of benzylic ammonium salts with amines, extremely high regioselectivity is observed, leading to the formation of sterically hindered aromatic amines. acs.org
Stereocontrol: Achieving stereocontrol in reactions involving ammonia can be challenging. However, advances in catalyst design have enabled stereoselective transformations. An asymmetric variant of palladium-catalyzed allylic amination using aqueous ammonia has been demonstrated, achieving high enantiomeric excess through the use of a chiral ligand like (R)-BINAP. organic-chemistry.org This was a significant breakthrough, as it represented the first example of a catalytic asymmetric synthesis using aqueous ammonia as the nitrogen source. organic-chemistry.org
Furthermore, palladium catalysts have been used for the stereoselective synthesis of complex heterocyclic structures like indolines. researchgate.net These reactions can involve the intramolecular trapping of N-ylides, generated from ortho-vinylanilines, with high diastereoselectivity. researchgate.net In some cases, the stereochemical outcome is determined in a metallo-ene type cyclization step. researchgate.net The stereospecificity of palladium-catalyzed reactions is also highlighted in the 1,3-arylboration of unconjugated dienes, which proceeds with exclusive cis-diastereoselectivity. acs.org
Table 5: Examples of Selective Palladium-Catalyzed Reactions
| Reaction | Type of Selectivity | Controlling Factor | Product |
| Hydroaminocarbonylation of Alkenes | Regioselectivity (Linear vs. Branched) | Ligand (e.g., Xantphos vs. P(t-Bu)₃) | Primary Amides |
| Allylic Amination | Enantioselectivity | Chiral Ligand (e.g., (R)-BINAP) | Chiral Primary Amines |
| Intramolecular Ylide Trapping | Diastereoselectivity | Catalyst and Substrate Structure | Substituted Indolines |
| Aromatic Substitution | Regioselectivity | Palladium Catalyst | Sterically Hindered Aromatic Amines |
| 1,3-Arylboration of Dienes | Diastereoselectivity (cis) | Palladium Catalyst | 1,3-Disubstituted Cyclohexanes |
Environmental Chemistry and Sustainable Catalysis Aspects
Chemical Speciation and Mobility in Aqueous Environments
The environmental mobility, bioavailability, and potential toxicity of palladium are fundamentally governed by its chemical speciation in aqueous environments. publish.csiro.aupublish.csiro.au Palladium can exist in metallic (Pd(0)), divalent (Pd(II)), and tetravalent (Pd(IV)) oxidation states, though the Pd(II) state is most common in environmental systems. inchem.org The speciation of Pd(II) is complex and highly dependent on factors such as pH, redox potential, and the presence of various inorganic and organic ligands. geoscienceworld.orggouv.qc.ca
In aqueous solutions, palladium(II) ions readily hydrolyze to form various hydroxide (B78521) complexes. lyellcollection.org The specific dominant species depends on the pH of the solution. In the absence of other strong complexing agents, palladium hydroxide species can influence its solubility and transport. publish.csiro.aulyellcollection.org However, natural waters and industrial effluents often contain a variety of other ligands that can form stable complexes with palladium.
Chloride is a ubiquitous ion in the environment and forms very stable complexes with Pd(II), such as [PdCl₄]²⁻. publish.csiro.aupublish.csiro.augouv.qc.ca The formation of these chloro complexes can significantly increase the solubility and mobility of palladium, especially under acidic and saline conditions, such as in seawater or road-runoff during snowmelt. geoscienceworld.orgresearchgate.net Thermodynamic modeling indicates a sharp transition from chloride- to hydroxide-complex dominance as pH increases. geoscienceworld.org
Ammonia (B1221849) (azane) and its derivatives can also form stable complexes with palladium, which can be significant for its transport under near-neutral to basic oxidizing conditions. lyellcollection.orgresearchgate.net Furthermore, dissolved organic matter, such as humic and fulvic acids, can bind to palladium, enhancing its mobility in soil and water systems. inchem.orgresearchgate.net Studies have shown that even low concentrations of humic acid can mobilize palladium, with its concentration in solution increasing over time. researchgate.net The great tendency of palladium to be oxidized and form these various complexes increases both its mobility and bioavailability in the environment compared to other platinum-group elements. publish.csiro.au
The mobility of palladium is not limited to its dissolved ionic forms. A significant portion of palladium released from sources like automotive catalytic converters is in the form of metallic nanoparticles. uni-ulm.de In the environment, these nanoparticles can be coated by small organic molecules, which can increase their mobility in water-saturated porous media like soil and sand. uni-ulm.de
| Environmental Condition | Dominant Ligand | Predominant Palladium Species (Examples) | Effect on Mobility | Reference |
|---|---|---|---|---|
| Acidic, Saline (e.g., Seawater) | Chloride (Cl⁻) | [PdCl₄]²⁻, other chloro-complexes | High | geoscienceworld.orgresearchgate.net |
| Oxidizing, Neutral to Basic | Hydroxide (OH⁻) | Pd(OH)₂, other hydroxy-complexes | Variable, can precipitate | publish.csiro.aulyellcollection.org |
| Near-neutral to Basic, N-rich | Ammonia (NH₃) | [Pd(NH₃)₄]²⁺ | Increased | lyellcollection.orgresearchgate.net |
| Organic-rich waters | Humic/Fulvic Acids | Pd-organic complexes | Increased | inchem.orgresearchgate.net |
| Reducing Environments | Bisulphide (HS⁻) | Bisulphide complexes | Can be significant | lyellcollection.orgresearchgate.net |
Recovery and Recycling Methodologies for Palladium Catalytic Systems
The high economic value and finite supply of palladium make its recovery from spent materials, such as automotive catalysts and industrial process streams, both economically vital and environmentally necessary. researchgate.netmdpi.com The concentration of palladium in spent catalysts can be thousands of times higher than in natural ores, making these materials a rich secondary source. mdpi.comencyclopedia.pub Recovery methods are broadly categorized into pyrometallurgical and hydrometallurgical processes.
Pyrometallurgical methods involve high-temperature operations. These include techniques like metal collection, where a molten metal (e.g., iron) is used to extract platinum-group metals from the catalyst support, and chloride volatilization. mdpi.comencyclopedia.pub Pyrometallurgical routes can achieve very high recovery efficiencies, sometimes as high as 99%. mdpi.com
Hydrometallurgical methods use aqueous solutions to leach and separate palladium from the catalyst support. These methods are often favored due to lower energy consumption, milder operating conditions, and flexibility with raw materials. mdpi.comencyclopedia.pub The process typically involves two main stages: leaching and subsequent recovery from the leachate.
Leaching: The goal is to dissolve palladium from its solid support (commonly alumina (B75360), cordierite, or activated carbon). mdpi.comresearchgate.net Common leaching agents include solutions of hydrochloric acid mixed with strong oxidants (like nitric acid, hydrogen peroxide, or chlorine) or cyanide solutions. mdpi.comresearchgate.netrdd.edu.iq The efficiency of leaching is influenced by temperature, reagent concentration, and reaction time. mdpi.comresearchgate.net For instance, using a mixture of HCl and H₂O₂ can dissolve over 95% of palladium at 80°C. mdpi.com
Recovery from Leachate: Once palladium is in solution, it must be separated from other metals and purified. Several techniques are employed:
Precipitation: This involves adding a chemical reagent to cause palladium to precipitate out of the solution as a solid compound. For example, adding ammonia and hydrochloric acid can precipitate palladium, and repeating the process can yield recovery ratios over 98%. mdpi.com Ammonium (B1175870) chloride can also be used to precipitate palladium complexes. rdd.edu.iq
Solvent Extraction: This technique uses an organic solvent containing a specific extractant to selectively pull palladium ions from the aqueous leachate. Commercial extractants like amines (e.g., Alamine 336) and quaternary ammonium salts (e.g., Aliquat 336) are commonly used. mdpi.com
Ion Exchange: Resins that selectively bind palladium ions are used to capture the metal from the leachate.
Electrochemical Recovery: This emerging method uses an electrochemical process to deposit palladium from solution onto a substrate, such as carbon, offering a potentially more sustainable recovery route that avoids large volumes of toxic reagents. acs.org
For homogeneous catalytic systems used in pharmaceutical manufacturing, techniques like organic solvent nanofiltration (OSN) are being developed to recover the catalyst directly from the reaction mixture, allowing for its reuse over multiple cycles. rsc.org
| Method | Description | Advantages | Disadvantages | Recovery Efficiency | Reference |
|---|---|---|---|---|---|
| Pyrometallurgy (Metal Collection) | High-temperature smelting with a collector metal. | High recovery efficiency. | High energy consumption, potential for exhaust emissions. | Up to 99% | mdpi.com |
| Hydrometallurgy (Leaching + Precipitation) | Dissolving Pd in acid/oxidant solution, then precipitating it. | Lower energy use, flexible for various materials. | Uses corrosive and potentially toxic reagents, selectivity can be poor. | >95% | mdpi.comencyclopedia.pub |
| Hydrometallurgy (Solvent Extraction) | Selective extraction of Pd from leachate using an organic phase. | High selectivity and purity. | Requires use of organic solvents, which can be an environmental concern. | High (>96%) | mdpi.com |
| Organic Solvent Nanofiltration (OSN) | Membrane-based separation of homogeneous catalysts from product streams. | Enables direct reuse of catalyst, low energy usage. | Specific to homogeneous systems, membrane stability can be a challenge. | High, allows for multiple reuse cycles | rsc.org |
| Electrochemical Recovery | Depositing Pd from solution onto a substrate via an electric current. | Reduces need for toxic reagents, can recover from low concentrations. | Still under development for large-scale application. | >85% | acs.org |
Principles of Green Chemical Synthesis Applied to Palladium Complexes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Palladium catalysis, while powerful, often involves precious metals, toxic ligands, and organic solvents, making it a key target for green innovation. researchgate.netacs.org
One of the core principles of green chemistry is catalysis itself. Using catalytic reagents, like palladium complexes, is inherently greener than using stoichiometric reagents because they are used in small amounts and can theoretically be recycled, minimizing waste. wordpress.com However, the "greenness" of a catalytic process depends on many factors, including the catalyst's lifecycle and the reaction conditions. wordpress.com
Key strategies for applying green chemistry principles to palladium catalysis include:
Use of Greener Solvents: A major focus is replacing traditional volatile organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and significant research has gone into developing palladium catalytic systems that function efficiently in aqueous media. nih.gov This can be achieved using specially designed surfactants that form nanomicelles in water, creating a microenvironment where the reaction can proceed. nih.gov
Development of Sustainable and Recyclable Catalysts: To improve sustainability, palladium is often immobilized on solid supports. This facilitates easy separation of the catalyst from the reaction products and allows for its recovery and reuse over multiple cycles. samaterials.com Innovations in this area include the use of sustainable and biodegradable supports derived from biomass, such as chitosan, cellulose, and biochar. mdpi.comnih.gov Magnetic nanoparticles have also been used as supports, allowing for simple magnetic separation of the catalyst. mdpi.com
Improving Atom Economy: Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final desired product. samaterials.com Palladium catalysts contribute to high atom economy by enabling highly selective reactions that minimize the formation of unwanted byproducts and waste. samaterials.com For example, using allyl alcohols directly as substrates in allylic substitution reactions, instead of pre-forming allyl esters, improves atom economy by avoiding the use and subsequent disposal of activating groups. organic-chemistry.org
Green Synthesis of Catalysts: The preparation of the catalyst itself can be made more sustainable. Green synthesis methods for palladium nanoparticles (PdNPs) utilize non-toxic and renewable materials. Plant extracts, containing compounds like polyphenols and flavonoids, can act as both reducing and capping agents in the synthesis of PdNPs, replacing harsh chemical reductants. mdpi.comscirp.orgahievran.edu.tr
The application of these principles is moving palladium catalysis towards more sustainable industrial processes that are not only more environmentally friendly but also more cost-effective by reducing waste and enabling catalyst recycling. mdpi.comsamaterials.com
| Green Chemistry Principle | Application in Palladium Catalysis | Example | Reference |
|---|---|---|---|
| Safer Solvents & Auxiliaries | Performing reactions in water instead of organic solvents. | Suzuki-Miyaura cross-coupling reactions in aqueous micellar solutions. | acs.orgnih.gov |
| Catalysis | Designing highly active catalysts that can be used at very low loadings and are recyclable. | Palladium nanoparticles on a carbon support (Pd/C) that can be filtered and reused. | samaterials.com |
| Atom Economy | Developing reactions that incorporate most of the atoms from the reactants into the product. | Direct allylic substitution using allyl alcohols, avoiding waste from leaving groups. | organic-chemistry.org |
| Use of Renewable Feedstocks | Using biomass-derived materials as supports for palladium catalysts. | Palladium nanoparticles supported on chitosan, cellulose, or biochar. | mdpi.comnih.gov |
| Design for Energy Efficiency | Developing catalysts that operate under mild conditions (e.g., room temperature). | Visible-light-induced palladium catalysis. | bendola.com |
Future Perspectives and Advanced Research Areas
Development of Novel Ligand Systems for Enhanced Catalytic Performance
The performance of a palladium catalyst is intricately linked to the nature of its surrounding ligands. Ligands can modulate the electronic and steric properties of the palladium center, thereby influencing the catalyst's reactivity, selectivity, and stability. The development of novel ligand systems is a cornerstone of advancing palladium catalysis.
Future research will likely focus on several key areas of ligand innovation:
Sterically Demanding and Electron-Rich Ligands: The use of bulky, electron-donating ligands, such as certain phosphines and N-heterocyclic carbenes (NHCs), has been shown to enhance catalytic activity. These ligands can promote the formation of highly active, low-coordinate palladium species and facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Bifunctional and Cooperative Ligands: Ligands that can participate directly in the reaction mechanism, for instance, by facilitating proton transfer or substrate activation, are of growing interest. Mono-N-protected amino acids are an example of ligands that have been successfully employed to accelerate Pd(II)-catalyzed C–H functionalization reactions.
Water-Soluble and Recyclable Ligands: To align with the principles of green chemistry, there is a strong drive to develop palladium catalysts that can operate in aqueous media. This can be achieved through the design of ligands with hydrophilic functionalities, such as sulfonate or ammonium (B1175870) groups. Such systems simplify catalyst recovery and reuse, which is economically and environmentally beneficial.
Ligands for Mechanochemistry: The field of mechanochemistry, which uses mechanical force to drive chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. Designing ligands specifically for solid-state reactions is an emerging area. For instance, embedding a phosphine (B1218219) ligand into a polymer like poly(ethylene glycol) (PEG) has been shown to prevent catalyst deactivation in mechanochemical cross-coupling reactions.
The table below summarizes some classes of advanced ligands and their impact on palladium catalysis.
| Ligand Class | Key Features | Impact on Catalytic Performance |
| Bulky Phosphines | Large cone angles, strong σ-donating properties | Increased reaction rates, improved stability of the catalytic species. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | High thermal stability, effective in a wide range of cross-coupling reactions. |
| Bifunctional Ligands | Contain additional functional groups that can interact with substrates or reagents | Enhanced selectivity and reactivity through cooperative effects. |
| Water-Soluble Ligands | Possess hydrophilic moieties | Enable catalysis in aqueous media, facilitating catalyst recycling. |
Exploration of Emerging Reactivities and Reaction Types
Palladium catalysts are renowned for their versatility in mediating a wide array of chemical transformations, most notably cross-coupling reactions. Future research is poised to uncover novel reactivities and expand the scope of palladium catalysis to new frontiers.
Key emerging areas include:
C–H Bond Functionalization: The direct activation and functionalization of otherwise inert C–H bonds is a major goal in synthetic chemistry, as it allows for more atom-economical and efficient synthesis of complex molecules. Developing palladium catalysts with the appropriate ligands to control the regioselectivity and stereoselectivity of C–H activation is a significant area of ongoing research.
Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly desirable for their efficiency and convergence. Palladium-catalyzed MCRs are being developed for the rapid construction of diverse molecular scaffolds with high atom economy.
Carbonylation Reactions: The use of carbon monoxide (CO) as a one-carbon building block in palladium-catalyzed reactions is a powerful method for synthesizing carbonyl compounds like ketones, esters, and amides. Future work will likely focus on using safer and more convenient sources of CO and expanding the scope of these reactions to more complex substrates.
Catalysis with Higher Oxidation State Palladium: While many palladium-catalyzed reactions proceed through Pd(0)/Pd(II) cycles, there is growing interest in the involvement of higher oxidation states, such as Pd(III) and Pd(IV), in catalytic mechanisms. Exploring the chemistry of these high-valent palladium species could lead to the discovery of new reaction pathways and catalytic transformations.
Integrated Computational and Experimental Methodologies for Rational Design
The traditional approach to catalyst development has often relied on empirical screening and serendipity. However, the integration of computational chemistry with experimental work is revolutionizing the field, enabling a more rational and predictive approach to catalyst design.
This integrated approach involves:
Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for elucidating reaction mechanisms, understanding catalyst-substrate interactions, and predicting the effect of ligand modifications on catalytic activity. It can be used to calculate the energies of intermediates and transition states in a catalytic cycle, providing valuable insights that can guide experimental efforts.
Descriptor-Based Screening: In this approach, simple, calculable properties (descriptors), such as the adsorption energy of a key intermediate, are used to predict the catalytic performance of a material. This allows for the rapid computational screening of large numbers of potential catalysts before committing to experimental synthesis and testing.
Machine Learning: Machine learning algorithms can be trained on existing experimental and computational data to identify complex relationships between catalyst structure and performance. These models can then be used to predict the properties of new, untested catalysts, further accelerating the discovery process.
The synergy between computation and experiment creates a feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate computational models.
Rational Design of High-Performance Palladium Catalytic Systems
The ultimate goal of the research efforts described above is the rational design of high-performance palladium catalytic systems that are tailored for specific applications. This involves a holistic approach that considers all aspects of the catalytic system, from the palladium precursor and ligands to the solvent and reaction conditions.
Key principles for the rational design of high-performance palladium catalysts include:
Maximizing Catalytic Activity and Selectivity: This can be achieved through the careful selection of ligands that promote the desired reaction pathway while suppressing unwanted side reactions. For example, in the electroreduction of CO2 to formate (B1220265), palladium nanoparticles with an abundance of high-index surfaces have been shown to exhibit superior performance.
Enhancing Catalyst Stability and Longevity: Catalyst deactivation is a major challenge in many industrial processes. Strategies to improve catalyst stability include the use of strongly coordinating ligands, immobilization of the catalyst on a solid support, and the design of catalysts that are resistant to poisoning.
Improving Sustainability and Cost-Effectiveness: This involves the use of earth-abundant and non-toxic materials, the development of catalysts that can operate under mild reaction conditions, and the design of systems that allow for easy catalyst recovery and reuse. The use of palladium nanoparticles is one approach to maximize the surface area and catalytic efficiency of the precious metal.
The future of palladium catalysis is bright, with many exciting opportunities for innovation. By leveraging advances in ligand design, exploring new reaction paradigms, and embracing integrated computational and experimental approaches, researchers will continue to develop new and improved palladium-based catalytic systems that can address some of the most pressing challenges in chemical synthesis, energy, and environmental science.
Q & A
Azane (Ammonia, NH₃)
1. Basic Research Question Q: What experimental methods are recommended for synthesizing azane derivatives while minimizing decomposition risks? A:
- Use inert atmospheres (e.g., nitrogen/argon) during reactions involving azane derivatives to prevent oxidation .
- Stabilize intermediates with coordinating solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
- Monitor reaction progress via FTIR spectroscopy to detect NH₃ liberation, a common decomposition pathway .
2. Advanced Research Question Q: How can conflicting data on azane’s reactivity in cyclodiphosph(V)azane flame-retardant systems be resolved? A:
- Conduct controlled comparative studies using standardized substrates (e.g., polyurethane varnish) to isolate variables like phosphorus content and thermal stability .
- Validate results with multiple characterization techniques: TGA for thermal decomposition, FTIR for functional groups, and impact strength tests for material integrity .
- Cross-reference synthesis protocols with literature databases (e.g., SciFinder-n) to identify discrepancies in reagent purity or reaction conditions .
II. Carbonic Acid (H₂CO₃)
3. Basic Research Question Q: What methodologies stabilize carbonic acid in laboratory settings for spectroscopic analysis? A:
- Use cryogenic trapping at temperatures below 150 K to isolate gas-phase carbonic acid .
- Employ rapid-freeze techniques in methanol matrices to prevent dissociation into CO₂ and H₂O .
- Validate stability using infrared (IR) spectroscopy, focusing on characteristic O-H stretching (2500–3000 cm⁻¹) and C=O bending (660–680 cm⁻¹) bands .
4. Advanced Research Question Q: How can researchers address contradictions in carbonic acid’s stability under extraterrestrial atmospheric conditions? A:
- Simulate Mars-like or cometary environments in vacuum chambers with controlled CO₂/H₂O ratios and UV exposure .
- Compare laboratory IR spectra (e.g., 660–680 cm⁻¹ C=O bands) with astronomical data to identify unresolved spectral overlaps .
- Collaborate with computational chemists to model H₂CO₃ degradation pathways under low-pressure conditions .
III. Palladium (Pd)
5. Basic Research Question Q: What are best practices for synthesizing palladium(II) acetate complexes for catalytic applications? A:
- Optimize ligand ratios (e.g., imidazol-2-ylidene or tertiary phosphines) to enhance catalytic activity and prevent Pd black formation .
- Use anhydrous solvents (e.g., toluene) under reflux to ensure ligand coordination without hydrolysis .
- Characterize products via X-ray crystallography and cyclic voltammetry to confirm oxidation states .
6. Advanced Research Question Q: How can researchers reconcile discrepancies in reported catalytic efficiencies of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)? A:
- Standardize substrate purity and solvent selection (e.g., chloroform vs. THF) to reduce variability .
- Perform kinetic studies under inert atmospheres to quantify Pd(0) vs. Pd(II) active species .
- Use high-throughput screening to test ligand libraries and identify optimal steric/electronic profiles .
IV. Cross-Compound Methodologies
7. Data Validation & Reproducibility Q: How should researchers design experiments to ensure reproducibility across studies involving azane, carbonic acid, and palladium? A:
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw spectral files and crystallographic data .
- Use reference materials (e.g., carbazole standard solutions) for instrument calibration .
- Document safety protocols (e.g., handling azane derivatives in fume hoods) to align with OSHA/NIOSH guidelines .
8. Literature & Citation Practices Q: What strategies mitigate biases when reviewing literature on these compounds? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
